molecular formula C6H5BrClNO B14066014 4-(bromomethyl)-6-chloro-1H-pyridin-2-one CAS No. 1227574-59-5

4-(bromomethyl)-6-chloro-1H-pyridin-2-one

Cat. No.: B14066014
CAS No.: 1227574-59-5
M. Wt: 222.47 g/mol
InChI Key: GNTRPUJIFNCXCE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-chloro-1H-pyridin-2-one is an organic compound that belongs to the pyridinone family This compound is characterized by the presence of a bromomethyl group at the 4th position and a chlorine atom at the 6th position on the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-chloro-1H-pyridin-2-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-chloro-2-pyridone with bromomethylating agents under controlled conditions. For instance, the reaction can be carried out using hydrobromic acid and formaldehyde in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-chloro-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new pyridinone derivatives with different functional groups.

    Oxidation: Formation of pyridinone oxides.

    Reduction: Formation of reduced pyridinone derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(Bromomethyl)-6-chloro-1H-pyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-chloro-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-6-chloro-1H-pyridin-2-one is unique due to the presence of both bromomethyl and chloro substituents on the pyridinone ring. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

1227574-59-5

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

4-(bromomethyl)-6-chloro-1H-pyridin-2-one

InChI

InChI=1S/C6H5BrClNO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10)

InChI Key

GNTRPUJIFNCXCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Cl)CBr

Origin of Product

United States

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